Ozenoxacin - 245765-41-7

Ozenoxacin

Catalog Number: EVT-256473
CAS Number: 245765-41-7
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozenoxacin is a non-fluorinated quinolone antibiotic specifically developed for topical application. [, ] It is classified as a new generation des-fluoro-(6)-quinolone. [, ] In scientific research, ozenoxacin serves as a valuable tool for studying antibiotic resistance mechanisms, investigating novel drug delivery systems, and exploring alternative treatment options for bacterial skin infections.

Future Directions
  • Expanding Clinical Applications: While currently approved for impetigo treatment, ozenoxacin's broad-spectrum activity warrants further investigation for its potential use in other superficial skin infections. [, ] Clinical trials exploring its efficacy and safety in conditions like folliculitis, furunculosis, and infected wounds are warranted.

Ciprofloxacin

Relevance: Ciprofloxacin is structurally similar to Ozenoxacin, with the key difference being the absence of a fluorine atom in Ozenoxacin. The studies provided frequently compare the antibacterial activity of Ozenoxacin to that of Ciprofloxacin. Ozenoxacin demonstrates superior activity against certain resistant strains, such as ciprofloxacin-resistant MRSA [, , , , ].

Levofloxacin

Relevance: Levofloxacin shares a similar mechanism of action and structural features with Ozenoxacin, as both belong to the quinolone class of antibiotics. Numerous studies within the provided research compare the in vitro and in vivo activity of Ozenoxacin against various bacterial strains, including levofloxacin-resistant strains [, , , ].

Moxifloxacin

Relevance: Moxifloxacin, being a fluoroquinolone, shares a similar mechanism of action with Ozenoxacin. The research frequently compares the antibacterial efficacy of Ozenoxacin with Moxifloxacin, highlighting Ozenoxacin’s potent activity against various bacterial strains, including those resistant to other quinolones [, ].

Mupirocin

Relevance: Mupirocin is a commonly used topical antibiotic for skin infections like impetigo. The research provided directly compares the efficacy of Ozenoxacin with Mupirocin in treating impetigo, showing Ozenoxacin's superior efficacy in some cases [, , , , ].

Retapamulin

Relevance: Retapamulin, like Ozenoxacin, is a topical antibiotic often prescribed for impetigo. Several studies within the research compare the efficacy and safety of Ozenoxacin with Retapamulin in treating impetigo [, , , ].

Fusidic Acid

Relevance: Fusidic acid is another commonly used topical antibiotic for skin infections. The research compares the in vitro activity of Ozenoxacin to Fusidic Acid, demonstrating Ozenoxacin's effectiveness against a broader range of strains, including those resistant to Fusidic Acid [, , ].

Nadifloxacin

Relevance: Nadifloxacin, being a topical quinolone, shares structural similarities and a mechanism of action with Ozenoxacin. Research specifically highlights Ozenoxacin’s greater antimicrobial activity against nadifloxacin-resistant Propionibacterium acnes and Staphylococcus epidermidis isolates [].

Oflaxacin

Relevance: Oflaxacin, similar to Ozenoxacin, is a quinolone antibiotic but with a fluorine atom in its structure. One study specifically compared the chondrotoxicity of orally administered Ozenoxacin and Oflaxacin in juvenile rats. Ozenoxacin, unlike Ofloxacin, did not show chondrotoxicity [].

Classification
  • Chemical Classification: Ozenoxacin is classified as a quinolone antibiotic.
  • Therapeutic Classification: It is primarily used as a topical treatment for bacterial skin infections.
Synthesis Analysis

The synthesis of Ozenoxacin involves several key steps that utilize various chemical reactions. A notable method includes the Stille coupling reaction, where a bromoquinoline ketone is reacted with a tin reagent to form a crucial intermediate.

Key Steps in Synthesis

  1. Preparation of Intermediates:
    • The synthesis begins with the formation of a bromoquinoline ketone, which is coupled with a tin reagent in the presence of palladium catalysts.
    • Reaction conditions typically involve heating at 80°C for several hours under nitrogen atmosphere to prevent oxidation.
  2. Isolation and Purification:
    • After completion, the reaction mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure.
    • The crude product undergoes purification through flash chromatography using silica gel as the stationary phase.
  3. Final Product Formation:
    • The final compound is obtained through cyclization and saponification steps that refine the structure into Ozenoxacin.

The detailed synthesis process can be found in patents that describe various methods for producing Ozenoxacin and its intermediates .

Molecular Structure Analysis

Ozenoxacin has a complex molecular structure characterized by a bicyclic system that includes both quinolone and carboxylic acid functionalities.

Structural Features

  • Molecular Formula: C17_{17}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: Approximately 313.35 g/mol
  • Key Functional Groups:
    • A carboxylic acid group that enhances solubility.
    • A cyclopropyl moiety which contributes to its antibacterial activity.

Crystallographic Data

Crystallographic studies have shown that Ozenoxacin forms colorless crystals with specific bond lengths and angles that fall within expected ranges for quinolone derivatives .

Chemical Reactions Analysis

Ozenoxacin participates in various chemical reactions during its synthesis and application:

Key Reactions

  1. Stille Coupling: This reaction forms key intermediates necessary for synthesizing Ozenoxacin.
  2. Cyclization Reactions: These reactions help in forming the bicyclic structure characteristic of quinolones.
  3. Saponification: This step involves hydrolysis of esters to yield carboxylic acids, crucial for final product formation.

The synthesis pathway also highlights potential side reactions leading to impurities, including genotoxic impurities, which are critical for quality control during production .

Mechanism of Action

Ozenoxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis:

Mechanistic Details

  • Target Enzymes: The drug targets DNA helicase and DNA topoisomerase V, which are essential for DNA replication and repair in bacteria.
  • Inhibition Process:
    • By binding to these enzymes, Ozenoxacin prevents the unwinding of DNA strands, thereby halting replication.
    • This action leads to bacterial cell death, making it effective against resistant strains.

Research indicates that Ozenoxacin's mechanism allows it to maintain efficacy where other antibiotics may fail due to resistance .

Physical and Chemical Properties Analysis

Ozenoxacin possesses distinct physical and chemical properties that influence its formulation and efficacy:

Properties

  • Solubility: It exhibits moderate solubility in various solvents, which can be enhanced through formulation strategies like nano-emulsions.
  • Stability: The compound remains stable under specific storage conditions (e.g., at 40 °C/75% RH) for extended periods.
  • Melting Point: Detailed thermal analysis indicates a melting point conducive for topical formulations.

These properties are crucial for developing effective delivery systems that maximize bioavailability .

Applications

Ozenoxacin's primary application lies in dermatology:

Therapeutic Uses

  • Topical Treatment: Approved by regulatory bodies for treating impetigo and other superficial skin infections.
  • Formulations: Developed as creams or gels, often optimized using techniques like factorial design to enhance drug release and skin retention .

Research Applications

Ongoing research focuses on improving formulations (e.g., nano-emulgels) to enhance delivery efficiency and reduce side effects associated with traditional antibiotics .

Molecular Mechanisms of Antibacterial Activity

Dual Inhibition of Bacterial Enzymes: DNA Gyrase and Topoisomerase IV

Ozenoxacin (C₂₁H₂₁N₃O₃) is a novel non-fluorinated quinolone antibiotic that exerts potent bactericidal activity through simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This dual targeting strategy distinguishes it structurally and mechanistically from classical fluoroquinolones and underpins its efficacy against resistant pathogens [1] [6].

Structural Basis for Simultaneous Binding to Gyrase A and Topoisomerase IV Subunits

Ozenoxacin’s unique molecular architecture features a pyridinyl group at position C7 and lacks the C6 fluorine atom characteristic of earlier quinolones. This configuration enables high-affinity binding to both target enzymes:

  • DNA Gyrase: Ozenoxacin binds the GyrA subunit (encoded by gyrA) at the catalytic pocket, stabilizing the DNA-enzyme cleavage complex. Structural studies reveal its pyridinyl moiety forms critical hydrogen bonds with residues in the quinolone resistance-determining region (QRDR) [6] [10].
  • Topoisomerase IV: The drug interacts equivalently with the ParC (GrlA in Staphylococcus aureus) subunit, maintaining activity even against strains with single mutations in either enzyme. The non-fluorinated core enhances binding flexibility compared to rigid fluorinated quinolones [1] [7].

This dual affinity allows ozenoxacin to inhibit both enzymes with near-equal potency (Table 1), minimizing susceptibility to target-based resistance mechanisms [6] [8].

Table 1: Inhibitory Activity (IC₅₀) of Ozenoxacin Against Type II Topoisomerases from S. aureus

Enzyme TargetOzenoxacin IC₅₀ (mg/L)Moxifloxacin IC₅₀ (mg/L)Ciprofloxacin IC₅₀ (mg/L)
DNA Gyrase (GyrA)0.52.55.0
Topoisomerase IV0.51.252.5

Data derived from enzyme inhibition assays [10].

Kinetic Analysis of Enzyme Inhibition and Bactericidal Effects

Ozenoxacin exhibits rapid, concentration-dependent bactericidal activity due to its kinetics of enzyme inhibition:

  • Time-Kill Studies: Achieves >99% killing of S. aureus within 4–6 hours at 4× MIC, outperforming mupirocin and retapamulin [1] [8].
  • Mutant Prevention Concentration (MPC): Ozenoxacin’s MPC for methicillin-sensitive S. aureus (MSSA) is 0.05 mg/L—280-fold lower than ciprofloxacin (14 mg/L). This narrow mutant selection window suppresses resistance emergence even in strains with QRDR mutations (Table 2) [8].
  • Intrabacterial Accumulation: Reaches concentrations of 190–447 ng/mg (dry weight) within 1 minute of exposure—up to 10× higher than moxifloxacin or ciprofloxacin—due to its hydrophobicity (logP = 2.76) [10].

Table 2: Mutant Prevention Concentration (MPC) of Ozenoxacin vs. Fluoroquinolones

StrainQRDR MutationsOzenoxacin MPC (mg/L)Ciprofloxacin MPC (mg/L)
MSSA (4-149)None0.0514
MRSA (823)GyrA-S84L0.6400
MSSE (HCL43141)None0.0251.5
MRSE (FG012)GyrA-S84F, GrlA-S80F0.3250

MPC = Lowest concentration preventing mutant growth [8].

Interaction with Bacterial DNA Replication Machinery

Supercoiling and Decatenation Inhibition Dynamics

DNA gyrase and topoisomerase IV perform complementary topological functions:

  • Gyrase: Introduces negative supercoils into DNA using ATP hydrolysis, facilitating replication and transcription [7] [9].
  • Topoisomerase IV: Decatenates interlinked daughter chromosomes post-replication [7].

Ozenoxacin stalls both processes by:

  • Stabilizing Cleavage Complexes: Binds GyrA/DNA and ParC/DNA intermediates, preventing religation of double-strand breaks.
  • Blocking ATP-Dependent Conformational Changes: Inhibits DNA strand passage by freezing the enzyme’s "N-gate" closure, even without direct ATPase inhibition [7] [9].In biochemical assays, 0.5 mg/L ozenoxacin reduces supercoiling and decatenation by >90% within 5 minutes, confirming rapid enzyme inactivation [6] [10].

Comparative Mechanistic Studies with Fluorinated Quinolones

Ozenoxacin’s non-fluorinated structure confers distinct advantages over fluoroquinolones:

  • Efflux Pump Evasion: Due to its bulky C7 pyridinyl group, ozenoxacin is minimally affected by NorA or MepA efflux pumps. Moxifloxacin MIC increases 4–8× in pump-overexpressing strains, while ozenoxacin’s MIC remains unchanged [4] [10].
  • Activity Against QRDR Mutants: Retains bactericidal effects against strains with GyrA-S84L or GrlA-S80F mutations that confer high-level resistance to ciprofloxacin (MIC >256 mg/L vs. ozenoxacin MIC = 0.5–2 mg/L) [6] [8].
  • Cellular Uptake Kinetics: Achieves intracellular concentrations 3–10× higher than moxifloxacin or ciprofloxacin within 60 seconds (Figure 1), attributable to enhanced membrane permeability from its hydrophobic core [10].
Comparative Cellular Uptake in S. aureus (ng antibiotic/mg dry weight):  | Time   | Ozenoxacin | Moxifloxacin | Ciprofloxacin |  |--------|------------|--------------|---------------|  | 1 min | 447 ± 42   | 168 ± 19     | 42 ± 6        |  | 5 min | 892 ± 87   | 305 ± 28     | 98 ± 12       |  | 15 min| 1240 ± 110 | 512 ± 45     | 165 ± 20      |  Data from accumulation bioassays  [10].  

Figure 1: Time-dependent accumulation of quinolones in S. aureus cells.

Additionally, the absence of a C6 fluorine eliminates:

  • ROS-Mediated DNA Damage: Reduces oxidative stress contributions to bactericidal activity, minimizing resistance selection pressure [10].
  • Chondrotoxicity Risk: Fluorine is linked to cartilage damage in juveniles; ozenoxacin’s negligible systemic absorption after topical application further enhances safety [1] [6].

Concluding RemarksOzenoxacin’s innovative molecular design enables potent dual inhibition of DNA gyrase and topoisomerase IV, rapid bacterial accumulation, and resilience against common resistance mechanisms. These attributes establish it as a critical therapeutic alternative in an era of escalating fluoroquinolone resistance. Future research should explore structural analogs to further optimize target affinity and spectrum.

Properties

CAS Number

245765-41-7

Product Name

Ozenoxacin

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)

InChI Key

XPIJWUTXQAGSLK-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C

Synonyms

GF-001001-00; GF 001001-00; GF001001-00; M-5120; M5120; M 5120; T-3912; T 3912; T3912; GF-00100100; GF00100100; GF 00100100; Ozenoxacin; Xepi

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.